D-Glucan

Description

filamentous structure made up of glucose polymers; found in the central nervous system in different pathological conditions & with aging

Properties

IUPAC Name |

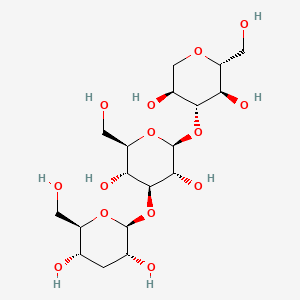

(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMCUTIDVYCGCK-IIIGWGBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9012-72-0, 9051-97-2 | |

| Record name | D-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucan, (1.fwdarw.3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to D-Glucan Structure and Conformation Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and conformational properties of D-Glucans, a diverse group of polysaccharides with significant implications in immunology, pharmacology, and material science. We will explore the primary structures, detail the advanced analytical techniques used for conformational studies, present key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Primary Structure of D-Glucans

D-Glucans are polymers of D-glucose linked by glycosidic bonds. Their primary structure is defined by the type of linkage (α or β) and the carbon positions involved (e.g., 1→3, 1→4, 1→6). This structural diversity leads to a wide range of physical and biological properties.

-

α-D-Glucans: Commonly found as energy storage molecules. Examples include amylose (B160209) (linear α-1,4-glucan) and dextran (B179266) (primarily α-1,6-glucan with α-1,3-branches).

-

β-D-Glucans: Often serve as structural components in the cell walls of fungi, bacteria, and plants. They are renowned for their immunomodulatory activities. Notable examples include curdlan (B1160675) (linear β-1,3-glucan), lentinan, and schizophyllan (B3030429) (β-1,3-glucan backbone with β-1,6-branches).

The conformation of the glucan chain is largely determined by the rotation around the glycosidic linkages, described by the dihedral angles phi (φ) and psi (ψ).

Experimental Protocols for Conformational Analysis

The three-dimensional structure of D-Glucans in solution and solid states is elucidated using a combination of techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining linkage positions, anomeric configurations, and conformational dynamics in solution.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified D-Glucan sample in 0.5 mL of a suitable solvent (e.g., D₂O, DMSO-d₆). Complete dissolution is critical; gentle heating or sonication may be required.

-

For samples dissolved in D₂O, perform lyophilization and redissolution two to three times to exchange all labile protons with deuterium.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Provides initial information on the overall purity and the anomeric protons (typically δ 4.5-5.5 ppm).

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of signals for each glucose residue.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same glucose ring.

-

2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single sugar residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). This is crucial for identifying inter-residue linkages and determining conformational preferences (dihedral angles). For polysaccharides, mixing times are typically set between 100 and 400 ms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is definitive for establishing glycosidic linkage positions.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign all proton and carbon signals for each unique glucose residue in the polymer repeat unit.

-

Analyze cross-peak intensities in the NOESY spectrum to derive inter-proton distance restraints. These restraints are then used in computational modeling to define the conformational space of the glycosidic linkage.

-

X-ray Diffraction

X-ray diffraction is used to determine the crystalline structure of D-Glucans, providing precise information on bond lengths, bond angles, and the helical conformation in the solid state. This is particularly useful for linear, unbranched glucans that can form fibers or crystals.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare highly oriented and crystalline fibers of the this compound. This can be achieved by slowly drawing a fiber from a viscous solution or gel of the polysaccharide.

-

The fiber is then mounted in a goniometer head and maintained at a specific relative humidity.

-

-

Data Acquisition:

-

Mount the sample on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a sensitive detector.

-

Expose the fiber to the X-ray beam. The ordered structure of the polymer chains will diffract the X-rays, producing a characteristic diffraction pattern of spots or arcs.

-

Collect diffraction patterns at various orientations of the fiber relative to the beam.

-

-

Data Analysis:

-

Measure the positions and intensities of the diffraction spots.

-

The layer-line spacing in the diffraction pattern provides the pitch of the helix, and the indexing of reflections reveals the unit cell parameters and symmetry.

-

Use computational modeling software (e.g., LALS - Linked-Atom Least-Squares) to build a molecular model of the glucan chain that is consistent with the experimental diffraction data and stereochemical constraints. The model is refined until the calculated diffraction pattern matches the observed one.

-

Quantitative Conformational Data

The conformation of D-Glucans is highly dependent on their primary structure. The following table summarizes key conformational parameters for common D-Glucans.

| This compound | Linkage Type | Typical Conformation | Glycosidic Torsion Angles (φ, ψ) | Notes |

| Curdlan | Linear β-(1→3) | Triple Helix (in water/gel state) | Approx. (6°, -170°) | Can also exist as a disordered single chain in DMSO or alkaline solutions. |

| Schizophyllan | β-(1→3) backbone with β-(1→6) branches | Triple Helix | Backbone: Similar to Curdlan | The triple helical structure is very stable and rigid. |

| Amylose | Linear α-(1→4) | Left-handed Single Helix | Approx. (115°, -145°) | The helical structure is stabilized by intramolecular hydrogen bonds. |

| Dextran | α-(1→6) with α-(1→3) branches | Random Coil | Highly flexible due to multiple bonds in the linkage. | The flexibility leads to a more compact, random coil conformation in solution. |

This compound Signaling and Experimental Workflows

This compound Recognition and Signaling Pathway

β-Glucans are well-known Pathogen-Associated Molecular Patterns (PAMPs) recognized by the immune system. The Dectin-1 receptor is a primary C-type lectin receptor on myeloid cells that recognizes β-(1,3)-glucans, triggering a variety of downstream immune responses.

Caption: Dectin-1 signaling pathway initiated by β-glucan binding.

General Experimental Workflow for this compound Analysis

The comprehensive characterization of a novel this compound follows a multi-step workflow, integrating various analytical techniques to build a complete structural and conformational picture.

A Technical Guide to the Physicochemical Properties of Fungal D-Glucans

For Researchers, Scientists, and Drug Development Professionals

Fungal D-glucans, specifically β-glucans, are major structural components of fungal cell walls, composed of D-glucose units linked by β-glycosidic bonds.[1] These polysaccharides are of significant interest to the pharmaceutical and nutraceutical industries due to their potent immunomodulatory, anti-cancer, and anti-inflammatory properties.[1][2] The biological activity of β-glucans is intrinsically linked to their physicochemical properties, including molecular weight, structure, solubility, and viscosity.[3][4] This guide provides an in-depth overview of these properties, details the experimental protocols for their characterization, and illustrates the key signaling pathways they modulate.

Core Physicochemical Properties

The efficacy of fungal β-glucans as biological response modifiers is not uniform; it is dictated by a complex interplay of their structural and physical characteristics.[5]

1.1 Molecular Structure and Conformation Fungal β-glucans consist of a primary backbone of β-(1→3)-linked D-glucopyranosyl units.[3] Attached to this backbone are side chains connected via β-(1→6) linkages, creating a branched structure.[2][6] The degree of branching and the length of these side chains vary between different fungal species and even different extraction methods, which significantly influences their biological function.[5][7]

In aqueous solutions, high molecular weight β-glucans can adopt a tertiary triple-helical conformation, which is believed to be crucial for their biological effects.[8][9] Lower molecular weight glucans may exist in single helix or random coil conformations.[9] This conformational state affects receptor binding and subsequent immunological responses.

1.2 Molecular Weight The molecular weight of fungal β-glucans is a critical determinant of their bioactivity and physical properties, typically ranging from tens to hundreds of kilodaltons (kDa).[8] For instance, a major component from Saccharomyces cerevisiae has a molecular weight of approximately 240,000 Da.[10] High molecular weight is often associated with higher viscosity and a greater propensity for gel formation.[9][11] However, some studies suggest that lower molecular weight glucans may exhibit better antioxidant and immunological activities.[9]

1.3 Solubility The solubility of fungal β-glucans is highly variable. Generally, high molecular weight, branched β-glucans, like those found in yeast and fungal cell walls, are insoluble in water.[12] This insolubility is partly due to strong hydrogen bonding and potential covalent linkages to other cell wall components like chitin.[13][14] Factors that influence solubility include:

-

Molecular Weight: Higher molecular weight decreases water solubility.[11][12]

-

Branching: Longer and more frequent β-(1→6) side chains can reduce solubility.[12]

-

Extraction Method: The isolation process can affect the final purity and structure, thereby altering solubility.[2]

-

Chemical Modification: Treatments like sulfation can be employed to significantly increase the water solubility of insoluble β-glucans for clinical applications.[15]

Despite this, a significant portion of β-glucans in some edible mushrooms can be water-soluble. Studies have shown the water-solubility of β-glucans in various mushroom species to range from 42.55% to 73.35% of the total β-glucan content.[16]

1.4 Viscosity and Rheological Properties When dissolved in aqueous solutions, β-glucans can form highly viscous solutions and gels, a property that is dependent on their concentration, molecular weight, and structure.[9][11][17] At sufficient concentrations, these solutions behave as non-Newtonian, shear-thinning fluids.[18][19] The high viscosity is attributed to the formation of molecular entanglements by the large polysaccharide chains.[18] This rheological behavior is a key factor in the health benefits of β-glucans, such as the reduction of blood glucose and cholesterol levels.[20][21] For example, aqueous solutions of a polymer from Plectania occidentalis varied from about 50 centipoises (cP) at a 0.1% concentration to approximately 2,200 cP at a 1.4% concentration.[17]

Quantitative Data Summary

The following tables summarize key quantitative physicochemical properties of fungal D-glucans as reported in the literature.

Table 1: Molecular Weight and Structure

| Fungal Source | Linkage Type | Molecular Weight (Da) | Degree of Branching | Citation(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | β-(1→3) backbone, β-(1→6) branches | ~240,000 | 3% β-(1→6) interchain linkages | [10] |

| Aspergillus wentii | α-(1→3) backbone, α-(1→4) spacers | 850,000 | Linear polymer with 25 subunits | [13] |

| General Fungi | β-(1→3) backbone, β-(1→6) branches | 10⁴ - 10⁶ | Varies |[8] |

Table 2: Solubility and Viscosity

| Property | Value Range | Conditions | Fungal Source | Citation(s) |

|---|---|---|---|---|

| Total β-Glucan Content | 4.71 - 46.20% (dry basis) | N/A | 12 Edible Mushroom Species | [16] |

| Water-Solubility | 42.55 - 73.35% (of total β-glucan) | N/A | Edible Mushrooms | [16] |

| Viscosity | ~50 cP | 0.1% (w/v) aqueous solution | Plectania occidentalis | [17] |

| Viscosity | ~2,200 cP | 1.4% (w/v) aqueous solution | Plectania occidentalis | [17] |

| Viscosity | 66,000–70,000 mPa·s | Not Specified | Aureobasidium pullulans |[22] |

Immunological Signaling Pathway: The Dectin-1 Receptor

The primary receptor for fungal β-(1→3)-glucans on myeloid cells is Dectin-1, a C-type lectin receptor.[23][24] The recognition of β-glucans by Dectin-1 is a critical first step in initiating an innate immune response to fungal pathogens.[25] The binding of β-glucan particles to Dectin-1 triggers a cascade of downstream signaling events, leading to phagocytosis, the production of reactive oxygen species (ROS), and the secretion of various cytokines and chemokines.[23][25] The signaling is initiated through an immunoreceptor tyrosine-based activation motif (ITAM) in the cytoplasmic tail of Dectin-1, which recruits and activates the spleen tyrosine kinase (Syk).[25] This ultimately leads to the activation of transcription factors such as NF-κB, which orchestrate the pro-inflammatory response.[24]

Experimental Protocols

Characterizing the physicochemical properties of D-glucans requires a combination of chromatographic, spectroscopic, and rheological techniques.

4.1. Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), or Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume.[26][27] It is a primary method for determining the molecular weight and molecular weight distribution of polysaccharides.[28]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the purified β-glucan sample in the mobile phase (e.g., aqueous buffer, dilute NaOH).[29] Heating or sonication may be required to facilitate the dissolution of less soluble glucans.[28] The solution must be filtered through a syringe filter (e.g., 0.45 µm) before injection to remove particulates.

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate SEC column (e.g., Zorbax, Shodex) and detectors such as a Refractive Index (RI) detector and a Multi-Angle Laser Light Scattering (MALLS) detector.[28][30][31]

-

Calibration: Create a calibration curve by running a series of narrow-distribution polysaccharide standards (e.g., pullulan or dextran) of known molecular weights.[26][31]

-

Analysis: Inject the prepared sample onto the column. The elution volume of the sample is compared against the calibration curve to determine its average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn).[31]

4.2. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of polysaccharides.[32][33] It provides information on anomeric configurations (α or β), glycosidic linkages, and the position of side chains.[33][34]

Methodology:

-

Sample Preparation: The purified β-glucan sample should be lyophilized to remove water.[34] The dry sample (typically 5-10 mg) is then dissolved in deuterium (B1214612) oxide (D₂O).[34][35] Complete dissolution is critical for high-resolution spectra. The solution is transferred to a standard 5 mm NMR tube.[34]

-

1D NMR Spectroscopy: Acquire one-dimensional ¹H NMR and ¹³C NMR spectra. The anomeric proton region (δ 4.2-5.5 ppm) in the ¹H spectrum is particularly informative for identifying the number and type of sugar residues.[33]

-

2D NMR Spectroscopy: For unambiguous structural assignment, a suite of two-dimensional experiments is required.[36]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings within a sugar ring.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., a single sugar residue).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals.[36]

-

-

Data Interpretation: By analyzing the chemical shifts and coupling constants from these spectra, the complete primary structure, including the position of β-(1→3) and β-(1→6) linkages, can be determined.[32]

4.3. Viscosity Measurement by Rheometry

Rheometry is used to study the flow and deformation of materials. For β-glucan solutions, it quantifies viscosity and viscoelastic properties, which are crucial for both industrial applications and physiological functions.[18]

Methodology:

-

Sample Preparation: Prepare β-glucan solutions of known concentrations in water or an appropriate buffer.[31] Ensure complete dissolution and allow the solution to equilibrate to remove air bubbles.

-

Instrumentation: Use a rotational rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate). Temperature control is critical as viscosity is temperature-dependent.

-

Steady-Shear Measurement: Perform a steady-shear rate sweep. The apparent viscosity is measured as the shear rate is systematically increased.[18] This will reveal if the fluid is Newtonian (viscosity is constant) or non-Newtonian/shear-thinning (viscosity decreases with increasing shear rate), which is typical for β-glucan solutions.[18][19]

-

Oscillatory Measurement (Optional): To characterize viscoelastic properties (gel-like behavior), perform small amplitude oscillatory shear (SAOS) tests. This measures the storage modulus (G'), representing elastic properties, and the loss modulus (G''), representing viscous properties.[31]

-

Data Analysis: The data are plotted to generate flow curves (viscosity vs. shear rate) and viscoelastic spectra (G', G'' vs. frequency), providing a comprehensive rheological profile of the β-glucan solution.

References

- 1. Fungal β-Glucans: Biological Properties, Immunomodulatory Effects, Diagnostic and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization, Technological Functionality, and Physiological Aspects of Fungal β-D-glucans: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Complexity of Fungal β-Glucan in Health and Disease: Effects on the Mononuclear Phagocyte System [frontiersin.org]

- 4. The Complexity of Fungal β-Glucan in Health and Disease: Effects on the Mononuclear Phagocyte System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Beta-glucan - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A Concise Review on the Molecular Structure and Function Relationship of β-Glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structure of a β-(1→3)-d-glucan from yeast cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Glucans: Characterization, Extraction Methods, and Valorization [scirp.org]

- 12. mdpi.com [mdpi.com]

- 13. A Report on Fungal (1→3)-α-d-glucans: Properties, Functions and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. researchgate.net [researchgate.net]

- 16. Water-solubility of β-Glucans in Various Edible Mushrooms - Research Note - -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]

- 17. journals.asm.org [journals.asm.org]

- 18. sphinxsai.com [sphinxsai.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The impact of different levels of oat β-glucan and water on gluten-free cake rheology and physicochemical characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Dectin-1 is required for β-glucan recognition and control of fungal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 30. shodex.com [shodex.com]

- 31. pac.gr [pac.gr]

- 32. Structural analysis of glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 35. researchgate.net [researchgate.net]

- 36. egrove.olemiss.edu [egrove.olemiss.edu]

An In-depth Technical Guide to the Core Functional Differences Between (1,3)-β-D-glucan and (1,6)-β-D-glucan

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

β-glucans are a heterogeneous group of polysaccharides recognized as potent biological response modifiers (BRMs), with significant immunomodulatory and anti-tumor properties.[1][2] Their biological activity is not uniform and is critically dependent on their specific molecular structure. This technical guide elucidates the functional distinctions between different β-glucan linkages, focusing on the primary immunologically active structures. The core of most bioactive β-glucans is a linear β-(1,3)-D-glucose backbone, with function and potency being significantly modulated by the presence, frequency, and length of β-(1,6)-D-glucose side chains.[2][3][4] Understanding this structural-functional relationship is paramount for the research and development of β-glucan-based therapeutics. This document provides a detailed overview of the structural basis of their function, the distinct signaling pathways they trigger, quantitative comparisons of their activity, and standardized experimental protocols for their analysis.

Structural Basis of β-Glucan Function

The term "β-glucan" encompasses a wide range of glucose polymers. The source dictates the primary linkage and branching patterns, which in turn determines the molecule's biological function.[5][6]

-

(1,3)-β-D-glucan Backbone: This is the principal structure responsible for potent immunomodulatory activity.[3][4] It is the primary recognition motif for key immune receptors, most notably Dectin-1.[3][7]

-

(1,6)-β-D-glucan Branches: These are side chains branching off the main (1,3)-β-D-glucan backbone.[8] The degree of branching (i.e., the ratio of 1,3 to 1,6 linkages), the length of these side chains, and their distribution along the backbone are critical modulators of biological activity.[4][9] Generally, a higher degree of structural complexity, including a greater degree of β(1,6) branching, is associated with more potent immunomodulatory and anti-cancer effects.[3]

-

(1,4)-β-D-glucan Linkages: Found predominantly in cereals like oats and barley, these structures are primarily associated with benefits like lowering cholesterol and blood sugar, attributed to their high viscosity and solubility, rather than potent, direct immune activation in the context of anti-tumor responses.[5][10]

It is a common misconception to view (1,3)-β-glucan and (1,6)-β-glucan as two distinct, opposing entities. In the context of immunology, the most active forms are (1,3)-(1,6)-β-D-glucans , where the (1,6) linkages create branches on the fundamental (1,3) backbone.[4][9]

Receptor Recognition and Signaling Pathways

The immunomodulatory effects of β-glucans are initiated by their recognition by pattern recognition receptors (PRRs) on innate immune cells such as macrophages, dendritic cells (DCs), and neutrophils.[3][11] The two major receptors involved are Dectin-1 and Complement Receptor 3 (CR3), which recognize different structural aspects of β-glucans and trigger distinct downstream signaling cascades.

Dectin-1 Signaling

Dectin-1 is a C-type lectin receptor that specifically recognizes the β-(1,3)-glucan backbone.[3][4] It is considered the primary receptor for particulate or highly complex β-glucans.[12][13] Binding of β-glucan to Dectin-1 induces receptor clustering and initiates a potent signaling cascade independent of Toll-like Receptors (TLRs), although synergistic signaling can occur.[3][14]

Key Dectin-1 Signaling Events:

-

Syk Activation: Upon β-glucan binding, Src family kinases phosphorylate the ITAM-like motif in Dectin-1's cytoplasmic tail.[4][12] This creates a docking site for spleen tyrosine kinase (Syk), which is subsequently activated.[12][15]

-

CARD9-Bcl10-Malt1 Complex: Activated Syk recruits the CARD9 adapter protein, leading to the formation of the CARD9-Bcl10-Malt1 signalosome complex.[12]

-

Downstream Activation: This complex activates key downstream pathways, including:

-

NF-κB Pathway: Leading to the transcription and production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][12]

-

MAPK Pathways: Including the activation of Erk, which is also involved in modulating the cellular phenotype.[12]

-

Reactive Oxygen Species (ROS): Dectin-1 signaling also induces the production of ROS, a key component of the anti-microbial response.[3]

-

Caption: Dectin-1 signaling pathway initiated by (1,3)-β-glucan binding.

Complement Receptor 3 (CR3) Signaling

CR3 (also known as Mac-1 or CD11b/CD18) is an integrin receptor that plays a crucial role in phagocytosis of complement-opsonized particles.[16] It has a distinct lectin-like domain that can bind to β-glucans.[4][17] This interaction is particularly important for smaller, soluble β-glucans.[4]

Key CR3 Signaling Events:

-

Dual Ligation: CR3-mediated cytotoxicity typically requires a "dual signal." Soluble β-glucan binds to the lectin site, which "primes" the receptor. A second signal, such as the binding of iC3b-opsonized tumor cells to another site on CR3, is then required to trigger a full effector response.[15][17]

-

Syk and PI3K Activation: This dual ligation initiates an intracellular signaling cascade that involves the activation of Syk and phosphatidylinositol 3-kinase (PI3K).[13][15]

-

Effector Functions: This pathway is critical for promoting CR3-dependent cellular cytotoxicity (CR3DCC), leading to the killing of iC3b-opsonized tumor cells by immune cells like neutrophils and NK cells.[15][16]

Caption: CR3 signaling pathway requiring dual ligation for cellular cytotoxicity.

Data Presentation: Structure vs. Function

The biological activity of β-glucans is quantitatively dependent on their physicochemical properties. While precise dose-response relationships vary by cell type and specific glucan preparation, general trends have been established.

Table 1: Influence of β-Glucan Structural Properties on Immunomodulatory Function

| Structural Parameter | Characteristic | General Functional Impact | References |

| Backbone Linkage | Predominantly β-(1,3) | Essential for high-affinity binding to Dectin-1 and potent immune activation. | [3][4] |

| Predominantly β-(1,4) (Cereal-type) | Primarily associated with viscosity-related health benefits (hypocholesterolemic, hypoglycemic); lower direct immunomodulatory activity. | [5][10] | |

| Side-Chain Branching | High degree of β-(1,6) branching | Correlates with higher anti-tumor and immunomodulatory activity; enhances receptor avidity and signaling strength. | [3][9] |

| Low degree or no branching | Lower biological activity. | [8] | |

| Molecular Weight (MW) | High MW (>10 kDa) | Generally more potent; better at inducing receptor clustering and activating immune cells directly. | [3][8] |

| Low MW (<10 kDa) | Often considered inactive or may require cytokines to modulate the immune response; can act as antagonists in some contexts. | [8] | |

| Conformation | Triple Helix | Often associated with higher biological activity and stability. | [8][18] |

| Single Helix / Random Coil | May show lower or different bioactivity compared to the triple-helical form. The relationship is still under investigation and can be contradictory. | [8][18] | |

| Solubility | Insoluble (Particulate) | Potent activator of Dectin-1 pathway, leading to phagocytosis and strong pro-inflammatory responses. | [13] |

| Soluble | Primarily interacts with CR3; often requires a second signal for full activity; can prime immune cells. | [4][19] |

Experimental Protocols

Standardized methodologies are crucial for the accurate characterization and comparison of β-glucan preparations.

Protocol: Extraction and Purification of Yeast β-Glucan

This protocol describes a common alkaline-acidic method for isolating water-insoluble β-glucans from yeast cell walls.[20][21]

-

Yeast Cell Lysis: Start with yeast biomass (e.g., Saccharomyces cerevisiae). Perform autolysis at ~50°C for 24-48 hours to release intracellular contents.[20]

-

Cell Wall Isolation: Centrifuge the lysate to pellet the cell walls. Wash the pellet extensively with distilled water.

-

Alkaline Treatment: Resuspend the cell wall pellet in an alkaline solution (e.g., 1 M NaOH) and incubate at a high temperature (e.g., 90°C for 2 hours). This step solubilizes mannoproteins.[20] Centrifuge and discard the supernatant.

-

Acid Treatment: Wash the pellet with water, then resuspend in an acidic solution (e.g., 4% phosphoric acid or 0.5 M acetic acid) at room temperature for 2 hours. This step removes glycogen (B147801) and other acid-soluble components.[20]

-

Final Washing and Drying: Centrifuge the purified β-glucan pellet. Wash repeatedly with distilled water until the pH is neutral, then wash with ethanol. Dry the final product via lyophilization or spray-drying.[21]

Protocol: Quantification of (1,3)-(1,6)-β-Glucan Content

This protocol is based on the widely used Megazyme Yeast β-Glucan Assay Kit, which employs specific enzymes for quantification.[22][23][24]

-

Sample Preparation: Weigh approximately 20 mg of the dried β-glucan sample into a tube.

-

Solubilization: Add 0.4 mL of ice-cold 2 M KOH and stir in an ice bath for 30 minutes to solubilize the β-glucan.[22][23]

-

Neutralization & Enzymatic Digestion (Step 1): Neutralize the solution by adding 1.6 mL of 1.2 M sodium acetate (B1210297) buffer (pH 3.8). Add a mixture of exo-1,3-β-glucanase and endo-1,3-β-glucanase (e.g., Glucazyme™ or Lyticase). Incubate at 40-50°C for at least 1 hour (or overnight) to hydrolyze the β-glucan into glucose.[22][23]

-

Enzymatic Digestion (Step 2 - for branched glucans): Some protocols may include a pustulanase digestion step to fully break down β-1,6 linkages.[23] Finally, add β-glucosidase to ensure all oligosaccharides are converted to D-glucose.[23]

-

Glucose Quantification: Take an aliquot of the hydrolysate. Add GOPOD (Glucose Oxidase/Peroxidase) reagent and incubate at 40°C for 20 minutes.[22][24]

-

Measurement: Measure the absorbance of the resulting colored product at 510 nm. Compare the absorbance to a D-glucose standard curve to determine the amount of glucose released.

-

Calculation: Calculate the percent β-glucan content in the original sample, applying a factor of 0.9 to convert the mass of measured glucose to the mass of anhydroglucose (B10753087) as it exists in the polymer.[23]

Protocol: In Vitro Macrophage Activation Assay

This protocol assesses the immunostimulatory potential of a β-glucan preparation by measuring cytokine production from macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media until they reach ~80% confluency in a multi-well plate.

-

Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of the test β-glucan preparation. Include a negative control (medium only) and a positive control (e.g., LPS).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and debris. Carefully collect the supernatant.

-

Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the concentration of TNF-α against the concentration of the β-glucan stimulant to generate a dose-response curve, determining the potency of the preparation.

References

- 1. Anti-infectious and Anti-tumor Activities of β-glucans | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High- and low-Molecular Weight oat Beta-Glucan Reveals Antitumor Activity in Human Epithelial Lung Cancer | springermedizin.de [springermedizin.de]

- 7. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β‐1,3/1,6‐Glucans and Immunity: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-glucan: a potent adjuvant in immunotherapy for digestive tract tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune Recognition of Candida albicans β-glucan by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. ftb.com.hr [ftb.com.hr]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. prod-docs.megazyme.com [prod-docs.megazyme.com]

Determining the Triple Helix: A Technical Guide to D-Glucan Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies used to determine the triple helical structure of D-glucans, a class of polysaccharides with significant immunomodulatory and therapeutic potential. Understanding the three-dimensional conformation of these molecules is paramount for elucidating their mechanism of action and for the rational design of novel therapeutics. This document details the key experimental protocols, presents quantitative structural data, and visualizes the critical workflows and signaling pathways involved in D-glucan research.

Introduction to the this compound Triple Helix

(1→3)-β-D-glucans are polysaccharides found in the cell walls of fungi, yeast, bacteria, and plants. In their native state, many of these glucans adopt a right-handed triple helical conformation, where three individual glucan chains are intertwined and stabilized by inter-chain hydrogen bonds. This tertiary structure is crucial for their biological activity, particularly their recognition by immune receptors such as Dectin-1. The formation and stability of the triple helix are influenced by factors including the degree of polymerization (DP), the presence and nature of side chains (e.g., β-(1,6)-branches), and the solvent environment.[1][2]

Quantitative Analysis of this compound Triple Helix Parameters

The structural determination of this compound triple helices yields several key quantitative parameters. These parameters provide a fingerprint for different glucans and are essential for structure-function relationship studies.

| Parameter | Curdlan | Lentinan | Schizophyllan | Scleroglucan | Ganoderma lucidum β-D-glucan |

| Helical Pitch (Å) | 17.4 - 20.6[1][3] | ~18 (estimated from fiber repeat)[4] | 18.8[1] | Similar to Curdlan[1] | 0.30 nm (contour length per residue)[5] |

| Diameter (Å) | 14.3 - 14.4[1][6] | Small variations from Curdlan[6] | Small variations from Curdlan[6] | 17.3[1][7] | N/A |

| Residues per Turn | 6[1] | N/A | N/A | 6[1][7] | N/A |

| Handedness | Right-handed[1] | Right-handed (probable)[1][4] | Right-handed[8] | Right-handed | N/A |

| Molecular Weight for Triple Helix Formation (Da) | >32,000 (per chain)[1][7] | N/A | >50,000 (as a triplex)[1][7] | N/A | N/A |

| Molar Mass per Unit Contour Length (nm⁻¹) | N/A | 2180 ± 100[9] | N/A | N/A | 2150[5] |

| Persistence Length (nm) | N/A | 120 ± 10[9] | 150 - 200[8] | N/A | 128[5] |

Experimental Protocols for Structure Determination

The elucidation of the this compound triple helix relies on a combination of high-resolution imaging and spectroscopic techniques. The following sections provide detailed methodologies for the key experiments.

X-Ray Fiber Diffraction

X-ray fiber diffraction is a powerful technique for determining the helical symmetry and overall dimensions of polysaccharide triple helices.

-

Fiber Preparation :

-

Dissolve the purified β-glucan sample in dimethyl sulfoxide (B87167) (DMSO) to create a viscous solution.[10]

-

Extrude the solution through a fine nozzle into a bath of methanol to precipitate the glucan fibers.[10]

-

Wash the resulting fibers thoroughly with deionized water to remove any residual solvent.[10]

-

Anneal the fibers under tension in a sealed bomb containing water at elevated temperatures (e.g., 140°C) to increase crystallinity.[10][11]

-

-

Data Collection :

-

Mount the prepared fiber on a goniometer head in a flat-plate camera.

-

Expose the fiber to a collimated beam of CuKα X-rays.

-

Collect the diffraction pattern on a detector. The characteristic "X" pattern is indicative of a helical structure.[10]

-

-

Data Analysis :

-

Index the reflections on the diffraction pattern to determine the layer line spacing and the positions of the Bragg reflections.

-

From the indexed pattern, determine the unit cell dimensions (a, b, c) and the fiber repeat distance. For a hexagonal unit cell, a = b.[4]

-

Utilize computational modeling software to build potential triple helical models that are consistent with the determined unit cell parameters and helical symmetry.

-

Refine the atomic coordinates of the model against the observed diffraction intensities to obtain the final structure. The reliability of the final model is assessed by the R-factor.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state 13C NMR and 2D solution-state NMR, is instrumental in providing detailed information about the conformation, linkage, and dynamics of D-glucans.

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified β-glucan sample in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or D2O.

-

For samples with low water solubility, DMSO-d6 is often preferred as it can disrupt the triple helix, allowing for analysis of the individual chains. To study the intact triple helix, aqueous solutions are used.[12]

-

Filter the solution to remove any particulate matter.

-

-

Data Acquisition :

-

Acquire a series of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same glucose residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (a single glucose residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the glycosidic linkages between sugar residues.[13][14]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial proximity of residues and thus the 3D conformation.

-

-

-

Data Analysis :

-

Assign the proton and carbon chemical shifts for each monosaccharide residue using the combination of COSY, TOCSY, and HSQC spectra.

-

Determine the glycosidic linkage positions by analyzing the HMBC correlations between the anomeric proton of one residue and a carbon of the adjacent residue.[13]

-

Use the NOESY data to identify inter-residue proton-proton contacts, which are used as distance restraints in molecular modeling to build a 3D model of the polysaccharide.

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that allows for the direct visualization of individual polysaccharide molecules, providing information on their contour length, persistence length, and overall morphology, including the triple helical structure.

-

Sample Preparation :

-

Prepare a freshly cleaved, atomically flat mica surface to serve as the substrate.[15]

-

Prepare a dilute aqueous solution of the β-glucan (e.g., 1-10 µg/mL).

-

Deposit a small droplet of the glucan solution onto the mica surface.[15]

-

Allow the sample to adsorb for a few minutes, then rinse gently with deionized water to remove unbound molecules and salts.

-

Dry the sample thoroughly with a gentle stream of inert gas (e.g., nitrogen or argon).[15]

-

-

AFM Imaging :

-

Mount the sample in the AFM.

-

Use a high-resolution AFM tip suitable for imaging soft biological samples.

-

Operate the AFM in tapping mode or non-contact mode to minimize sample damage.

-

Engage the tip with the surface and begin scanning to acquire topographic images.

-

-

Image Analysis :

-

Use image analysis software to measure the contour length of individual polysaccharide chains.

-

Measure the height profile of the molecules to estimate the diameter of the triple helix.

-

From the contour length and the end-to-end distance of multiple molecules, calculate the persistence length, which is a measure of the stiffness of the polymer chain. A high persistence length is characteristic of the rigid triple helix.[8]

-

This compound Signaling Pathway

The biological effects of β-glucans are primarily mediated through their recognition by the Dectin-1 receptor on immune cells, such as macrophages and dendritic cells. This recognition triggers a downstream signaling cascade that leads to various cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines.

Upon binding of the β-glucan triple helix, Dectin-1 receptors cluster and their intracellular immunoreceptor tyrosine-based activation motif (ITAM)-like domain is phosphorylated by Src family kinases.[16][17] This creates a docking site for spleen tyrosine kinase (Syk), which is subsequently activated and initiates downstream signaling.[16][17] The primary pathway involves the formation of the CARD9-Bcl10-MALT1 complex, which leads to the activation of the transcription factor NF-κB.[18][19] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.[19] Dectin-1 can also activate other signaling molecules like NFAT and engage in Syk-independent signaling through Raf-1.[16][18]

Conclusion

The determination of the this compound triple helix structure is a multi-faceted process that requires the integration of data from various sophisticated analytical techniques. X-ray fiber diffraction provides the fundamental helical parameters, NMR spectroscopy offers detailed conformational and linkage information, and AFM allows for the direct visualization of the molecular architecture. A thorough understanding of these experimental methodologies and the resulting structural data is essential for advancing our knowledge of this compound biology and for the development of new immunomodulatory drugs and therapies. The signaling pathways initiated by the recognition of this specific three-dimensional structure underscore the critical link between molecular conformation and biological function.

References

- 1. 3D Structural Insights into β-Glucans and Their Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-nutrition-network.com [the-nutrition-network.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Triple helix conformation of β-d-glucan from Ganoderma lucidum and effect of molecular weight on its immunostimulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Cancer Therapy to Winemaking: The Molecular Structure and Applications of β-Glucans and β-1, 3-Glucanases | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Explicit-Solvent Molecular Dynamics Simulations of the Polysaccharide Schizophyllan in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Renaturation of triple helical polysaccharide lentinan in water-diluted dimethylsulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dectin-1-mediated Signaling Leads to Characteristic Gene Expressions and Cytokine Secretion via Spleen Tyrosine Kinase (Syk) in Rat Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Role and mechanism of the Dectin-1-mediated Syk/NF-κB signaling pathway in Talaromyces marneffei infection - PMC [pmc.ncbi.nlm.nih.gov]

Biological Response Modifiers in D-Glucan Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucans, particularly β-glucans, are polysaccharides found in the cell walls of fungi, yeasts, bacteria, and cereals. They are potent biological response modifiers (BRMs) that can modulate the immune system, making them a subject of intense research for therapeutic applications in oncology, infectious diseases, and immunology.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action of D-glucans, quantitative data on their effects, detailed experimental protocols, and a visual representation of the key signaling pathways involved.

Mechanisms of Action: How D-Glucans Modulate the Immune Response

β-glucans exert their immunomodulatory effects by binding to specific pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells.[4][5] The main receptors involved are Dectin-1, Complement Receptor 3 (CR3), and Toll-like Receptors (TLRs).[6]

Dectin-1: This C-type lectin receptor is a primary receptor for β-glucans.[4][5][7][8] Upon binding to β-glucan, Dectin-1 triggers a signaling cascade involving spleen tyrosine kinase (Syk) and caspase recruitment domain-containing protein 9 (CARD9).[7][9] This leads to the activation of transcription factors such as NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines, enhanced phagocytosis, and the generation of reactive oxygen species (ROS).[1]

Complement Receptor 3 (CR3): This receptor, also known as Mac-1 or CD11b/CD18, works in concert with Dectin-1 to recognize β-glucans.[4] The binding of β-glucan to CR3 can prime the receptor for enhanced cytotoxic activity against complement-opsonized target cells, including tumor cells.[5]

Toll-like Receptors (TLRs): TLRs, particularly TLR2 and TLR4, can cooperate with Dectin-1 in recognizing β-glucans, leading to a synergistic activation of immune cells and an enhanced inflammatory response.[10]

Quantitative Data on the Efficacy of D-Glucans

The immunomodulatory effects of D-glucans have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of β-Glucan on Macrophage Cytokine Production

| β-Glucan Source & Concentration | Cell Type | Cytokine | Concentration (pg/mL) | Fold Increase vs. Control | Reference |

| Saccharomyces cerevisiae (WGP) | M2 Macrophages | TNF-α | ~1500 | >10 | [11] |

| Saccharomyces cerevisiae (WGP) | M2 Macrophages | IL-10 | ~50 | <0.5 (inhibition) | [11] |

| Candida albicans (particulate) | Human Monocyte-Derived Macrophages (M-CSF) | IL-6 | ~4000 | ~2 | [2] |

| Candida albicans (particulate) | Human Monocyte-Derived Macrophages (M-CSF) | TNF-α | ~1000 | ~2 | [2] |

| Zymosan (from S. cerevisiae) | Human Serum-Differentiated Macrophages | IL-6 | ~3000 | >10 | [1] |

| Zymosan (from S. cerevisiae) | Human Serum-Differentiated Macrophages | IL-23 | ~1500 | >10 | [1] |

Table 2: Enhancement of Natural Killer (NK) Cell Cytotoxicity by β-Glucan

| β-Glucan Source & Concentration | Target Cells | Effector:Target Ratio | % Cytotoxicity (β-Glucan) | % Cytotoxicity (Control) | Reference |

| Yeast-derived (0.1 µg/mL) | MCF-7 | 3:1 | 94% | 73% | [12] |

| Yeast-derived (0.1 µg/mL) | HCC1937 | 3:1 | 66% | 54% | [12] |

| Yeast-derived (1 µg/mL) | HCC1937 | 3:1 | 68% | 54% | [12] |

| Agrobacterium sp. | K562 | 100:1 | Significantly higher (p=0.009) | Baseline |

Table 3: In Vivo Tumor Growth Inhibition by β-Glucan

| β-Glucan Source & Administration | Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |

| Lentinus edodes (Intragastric) | Sarcoma 180 | β-glucan | ~50% | |

| Lentinus edodes (Intraperitoneal) | Sarcoma 180 | β-glucan | ~60% | |

| Lentinus edodes (Intratumoral) | Sarcoma 180 | β-glucan | ~70% | |

| Yeast-derived + anti-PD-L1 | Pancreatic Cancer | Combination | Significant inhibition vs. single therapy |

Experimental Protocols

This section provides detailed methodologies for key experiments in D-glucan research.

Extraction and Purification of β-Glucan from Saccharomyces cerevisiae

Objective: To isolate and purify β-glucan from yeast cell walls.

Materials:

-

Saccharomyces cerevisiae culture

-

1.0 M NaOH

-

1.0 M Acetic acid

-

Centrifuge

-

Lyophilizer

Procedure:

-

Yeast Cell Lysis: Harvest yeast cells from culture by centrifugation. Resuspend the cell pellet in distilled water and subject to mechanical lysis (e.g., bead milling or high-pressure homogenization) to disrupt the cell walls.

-

Alkaline Extraction: Treat the cell wall fraction with 1.0 M NaOH at 90°C for 1-2 hours with constant stirring. This step solubilizes proteins and other components, leaving the insoluble β-glucan.

-

Centrifugation and Neutralization: Centrifuge the mixture to pellet the insoluble β-glucan. Wash the pellet several times with distilled water. Resuspend the pellet in water and neutralize the pH to 7.0 with 1.0 M acetic acid.

-

Acid Hydrolysis (Optional): To remove glycogen, an acid hydrolysis step can be performed using a dilute acid (e.g., 0.5 M HCl) at a controlled temperature and time.

-

Washing and Lyophilization: Wash the purified β-glucan pellet with ethanol to remove residual lipids and water. Lyophilize the final product to obtain a dry powder.

Macrophage Stimulation and Cytokine Quantification by ELISA

Objective: To measure the production of cytokines by macrophages in response to β-glucan stimulation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium

-

Purified β-glucan

-

LPS (positive control)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of β-glucan (e.g., 1, 10, 100 µg/mL). Include a negative control (medium alone) and a positive control (e.g., 100 ng/mL LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants from each well.

-

ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally measuring the absorbance on a microplate reader.

-

Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to a standard curve.

Phagocytosis Assay

Objective: To assess the effect of β-glucan on the phagocytic activity of macrophages.

Materials:

-

Macrophages

-

Fluorescently labeled particles (e.g., zymosan-FITC or fluorescent latex beads)

-

Purified β-glucan

-

Trypan blue solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture macrophages on glass coverslips in a 24-well plate.

-

Pre-treatment: Treat the macrophages with β-glucan at various concentrations for a specified period (e.g., 1-2 hours).

-

Phagocytosis Induction: Add fluorescently labeled particles to the macrophage cultures at a specific particle-to-cell ratio (e.g., 10:1).

-

Incubation: Incubate for 1-2 hours to allow for phagocytosis.

-

Quenching of Extracellular Fluorescence: Add trypan blue solution to quench the fluorescence of particles that are attached to the outside of the cells but not internalized.

-

Analysis:

-

Fluorescence Microscopy: Wash the cells, fix them, and mount the coverslips on microscope slides. Visualize and count the number of internalized particles per cell.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence intensity indicates an increase in phagocytosis.

-

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

Objective: To measure the ability of NK cells, activated by β-glucan, to lyse target tumor cells.

Materials:

-

Effector cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

Target cells: A susceptible tumor cell line (e.g., K562)

-

Purified β-glucan

-

Chromium-51 (51Cr)

-

Fetal bovine serum (FBS)

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Label the target cells with 51Cr by incubating them with the radioisotope for 1-2 hours. Wash the cells thoroughly to remove unincorporated 51Cr.

-

Effector Cell Preparation: Isolate PBMCs or NK cells from blood. Pre-incubate the effector cells with various concentrations of β-glucan for a defined period (e.g., 24 hours) to enhance their cytotoxic activity.

-

Co-culture: In a 96-well V-bottom plate, mix the 51Cr-labeled target cells with the β-glucan-treated effector cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous release: Target cells incubated with medium alone.

-

Maximum release: Target cells lysed with a detergent.

-

-

Incubation: Centrifuge the plate briefly to initiate cell-cell contact and incubate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate again and collect the supernatant from each well.

-

Measurement of Radioactivity: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by β-glucans and a typical experimental workflow for studying their effects.

Dectin-1 Signaling Pathway

References

- 1. The Response of Human Macrophages to β-Glucans Depends on the Inflammatory Milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Glucan–induced reprogramming of human macrophages inhibits NLRP3 inflammasome activation in cryopyrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relative contributions of Dectin-1 and complement to immune responses to particulate β-glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-glucan Recognition by the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. invivogen.com [invivogen.com]

- 8. Immunomodulation of Fungal β-Glucan in Host Defense Signaling by Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-glucan Induces Distinct and Protective Innate Immune Memory in Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yeast β-glucan modulates macrophages and improves antitumor NK-cell responses in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selected β-Glucans Act as Immune-Training Agents by Improving Anti-Mycobacterial Activity in Human Macrophages: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Dectin-1: The Primary Receptor for β-Glucans - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dectin-1, also known as C-type lectin domain family 7 member A (CLEC7A), is a type II transmembrane pattern recognition receptor (PRR) that plays a pivotal role in the innate immune response to fungal pathogens.[1] It is predominantly expressed on myeloid cells, including macrophages, dendritic cells (DCs), and neutrophils.[1] Dectin-1's primary function is the recognition of β-1,3- and β-1,6-linked glucans, which are major components of fungal cell walls. This recognition event triggers a cascade of intracellular signaling pathways, leading to a variety of cellular responses crucial for antifungal immunity, such as phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines and chemokines.[1][2] This technical guide provides a comprehensive overview of Dectin-1's function as the primary receptor for β-glucans, detailing its signaling pathways, quantitative binding data, and key experimental protocols for its study.

Data Presentation: Quantitative Analysis of Dectin-1 Interactions and Responses

The interaction between Dectin-1 and its β-glucan ligands, as well as the subsequent cellular responses, can be quantified to understand the potency and nature of the immune activation.

Table 1: Dectin-1 Binding Affinities for Various β-Glucans

The affinity of Dectin-1 for different β-glucan structures varies significantly, influencing the downstream cellular response. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common measures of binding affinity.

| β-Glucan Ligand | Source | Receptor | Method | Affinity (Kd or IC50) | Reference |

| High Molecular Weight (HMW) β-Glucan (450 kDa) | Saccharomyces cerevisiae | Murine Dectin-1A-Fc fusion | Biolayer Interferometry | ~10 nM (Kd) | [3] |

| Medium Molecular Weight (MMW) β-Glucan (145 kDa) | Saccharomyces cerevisiae | Murine Dectin-1A-Fc fusion | Biolayer Interferometry | ~15 nM (Kd) | [3] |

| Low Molecular Weight (LMW) β-Glucan (11 kDa) | Saccharomyces cerevisiae | Murine Dectin-1A-Fc fusion | Biolayer Interferometry | ~20 nM (Kd) | [3] |

| Laminarin | Brown algae | Murine Dectin-1 | Not Specified | 2.6 mM (IC50) | [4] |

| Scleroglucan | Sclerotium rolfsii | Murine Dectin-1 | Not Specified | 2.2 pM (IC50) | [4] |

| Baker's Yeast Glucan | Saccharomyces cerevisiae | Murine Dectin-1 | Not Specified | 1.1 nM (IC50) | [4] |

| Candida Glucan | Candida albicans | Murine Dectin-1 | Not Specified | 18.5 nM (IC50) | [4] |

Table 2: Dectin-1 Mediated Cytokine Production in Myeloid Cells

Activation of Dectin-1 by β-glucans induces the production of various cytokines. The type and quantity of cytokines produced can depend on the cell type, the nature of the β-glucan stimulus, and collaboration with other receptors like Toll-like receptors (TLRs).

| Cell Type | Stimulus | Cytokine | Concentration (pg/mL) | Reference |

| Bovine Monocytes | WGP-Dispersible (50 µg/mL) | IL-8 | ~1000-10000 | [5] |

| Bovine Monocytes | Zymosan (50 µg/mL) | IL-8 | ~1000-10000 | [5] |

| Bovine Monocytes | WGP-Dispersible (50 µg/mL) | IL-6 | ~100-1000 | [5] |

| Bovine Monocytes | Zymosan (50 µg/mL) | IL-6 | ~100-1000 | [5] |

| Bovine Monocytes | WGP-Dispersible (50 µg/mL) | TNF-α | ~100-1000 | [5] |

| Bovine Monocytes | Zymosan (50 µg/mL) | TNF-α | ~100-1000 | [5] |

| Human Dendritic Cells | Curdlan (50 µg/mL) | IL-1β | ~2000 | [6] |

| Human Dendritic Cells | β-glucan microparticles (50 µg/mL) | IL-1β | ~500 | [6] |

| Human Dendritic Cells | Curdlan (50 µg/mL) | IL-6 | ~8000 | [6] |

| Human Dendritic Cells | β-glucan microparticles (50 µg/mL) | IL-6 | ~2000 | [6] |

| Human Dendritic Cells | Curdlan (50 µg/mL) | IL-23 | ~12000 | [6] |

| Human Dendritic Cells | β-glucan microparticles (50 µg/mL) | IL-23 | ~2000 | [6] |

| Murine Dendritic Cells | Yeast Glucan Particles (10 µg/mL) | TNF-α | ~2500 | [7] |

| Murine Dendritic Cells | Soluble Glucan (10 µg/mL) | TNF-α | ~1500 | [7] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Dectin-1 Signaling Pathway

Upon binding to β-glucans, Dectin-1 initiates a signaling cascade that can be broadly divided into Syk-dependent and Syk-independent pathways, leading to the activation of transcription factors such as NF-κB and NFAT.

Experimental Workflow: Co-Immunoprecipitation of Dectin-1 Signaling Complex

This diagram illustrates a typical workflow for investigating protein-protein interactions within the Dectin-1 signaling pathway, such as the formation of the CARD9-Bcl10-MALT1 complex.

Logical Relationship: Dectin-1 Activation to Cellular Response

This diagram outlines the logical progression from ligand binding to the key cellular outcomes mediated by Dectin-1.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Dectin-1 function. Below are protocols for key experiments.

Dectin-1 Ligand Binding Assay (Flow Cytometry)

This protocol is for assessing the binding of a soluble, fluorescently labeled β-glucan to Dectin-1 expressed on the surface of cells.

Materials:

-

Dectin-1 expressing cells (e.g., macrophages, dendritic cells, or a transfected cell line)

-

Control cells (lacking Dectin-1 expression)

-

Biotinylated β-glucan (e.g., SPG-biotin)

-

Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Unlabeled β-glucan for competition (e.g., laminarin)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Harvest and wash Dectin-1 expressing and control cells. Resuspend in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

For competition assays, pre-incubate cells with a 10-100 fold excess of unlabeled β-glucan for 30 minutes on ice.

-

Add varying concentrations of biotinylated β-glucan to the cells and incubate for 30-60 minutes on ice, protected from light.

-

Wash the cells twice with cold FACS buffer to remove unbound β-glucan.

-

Resuspend the cells in FACS buffer containing streptavidin-fluorophore and incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in an appropriate volume of FACS buffer and analyze by flow cytometry.

-

Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) as a measure of β-glucan binding.

Co-Immunoprecipitation (Co-IP) of Dectin-1 Signaling Complexes

This protocol is designed to isolate and identify proteins that interact with a specific protein of interest (e.g., CARD9) within the Dectin-1 signaling pathway.

Materials:

-

Cells stimulated with a Dectin-1 agonist (e.g., zymosan or curdlan)

-

Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific for the protein of interest (e.g., anti-CARD9)

-

Isotype control antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse stimulated cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody or isotype control overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash 3-5 times with cold wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., Bcl10 and MALT1).

Western Blotting for Phosphorylated Syk

This protocol details the detection of Syk phosphorylation, a key early event in Dectin-1 signaling.[8][9]

Materials:

-

Cell lysates from stimulated and unstimulated cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phosphorylated Syk (p-Syk)

-

Primary antibody against total Syk (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-p-Syk antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal protein loading.

Dectin-1-Mediated Phagocytosis Assay (Flow Cytometry)

This protocol quantifies the uptake of fluorescently labeled particles (e.g., zymosan) by phagocytic cells in a Dectin-1-dependent manner.[10][11][12]

Materials:

-

Phagocytic cells (e.g., macrophages)

-

Fluorescently labeled zymosan particles (e.g., FITC-zymosan)

-

Trypan blue solution (to quench extracellular fluorescence)

-

Dectin-1 blocking agent (e.g., laminarin)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Plate phagocytic cells in a multi-well plate and allow them to adhere.

-

For blocking experiments, pre-incubate the cells with laminarin for 30 minutes.

-

Add fluorescently labeled zymosan particles to the cells at a specific particle-to-cell ratio and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for phagocytosis. A control plate should be kept at 4°C to assess particle binding without internalization.

-

Wash the cells with ice-cold PBS to remove non-adherent particles.

-

Add trypan blue solution to quench the fluorescence of extracellularly bound zymosan.

-

Detach the cells from the plate (e.g., using a cell scraper or trypsin).

-

Analyze the cells by flow cytometry. The percentage of fluorescent cells and the mean fluorescence intensity can be used to quantify phagocytosis.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the production of ROS, a key antimicrobial response triggered by Dectin-1, using a luminol-based chemiluminescence assay.[13][14]

Materials:

-

Myeloid cells (e.g., neutrophils or macrophages)

-

Dectin-1 agonist (e.g., zymosan)

-

Luminol (B1675438) solution

-

Horseradish peroxidase (HRP)

-

Luminometer

Procedure:

-

Prime the cells if necessary (e.g., with IFN-γ).

-

Resuspend the cells in a suitable buffer (e.g., HBSS).

-

Add luminol and HRP to the cell suspension.

-

Place the cell suspension in a luminometer and measure the baseline chemiluminescence.

-

Inject the Dectin-1 agonist into the cell suspension.

-

Immediately begin measuring the chemiluminescence over time. The integral of the chemiluminescence signal is proportional to the total amount of ROS produced.

Cytokine Production Assay (ELISA)

This protocol quantifies the secretion of specific cytokines into the cell culture supernatant following Dectin-1 activation.[5][7]

Materials:

-

Cell culture supernatants from stimulated and unstimulated cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-